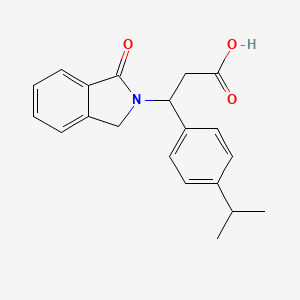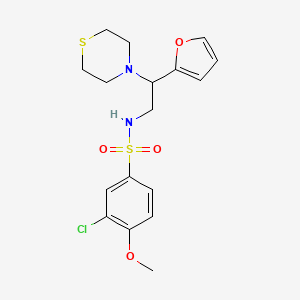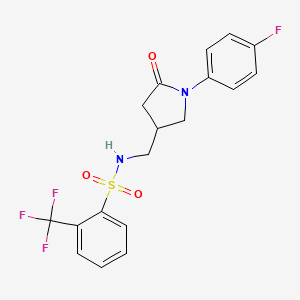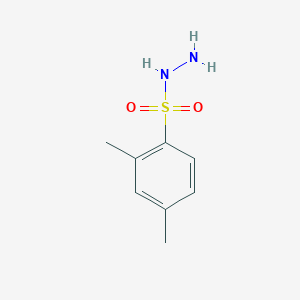![molecular formula C18H22ClN3O4S2 B3010645 2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215577-94-8](/img/structure/B3010645.png)
2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related thienopyridine compounds involves multi-step reactions starting from basic building blocks such as pyridine derivatives and aldehydes. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This suggests that the synthesis of the compound may also involve similar starting materials and condensation reactions.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is characterized by intramolecular hydrogen bonding, as seen in the crystal structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . Such hydrogen bonding is crucial for the stability of the molecule and can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thienopyridine compounds can undergo various chemical reactions, including oxidation and substitution. For example, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves N-oxidation, one-pot synthesis with methylation, oxidation with hydrogen peroxide, and chlorination . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives can be inferred from their molecular structure and substituents. Schiff base compounds derived from thienopyridines exhibit specific spectroscopic features in FTIR, 1H, and 13C NMR, which can be used to characterize similar compounds . Additionally, the presence of sulfonyl groups, as seen in the title compound, can increase the compound's polarity and potentially its solubility in aqueous media, which is important for biological applications.
Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
Synthesis of Pyridinethiones and Related Compounds : This chemical is utilized in synthesizing pyridinethiones and related compounds. For example, Paniagua et al. (2010) demonstrated the synthesis of 2-pyridinethiones from 1,2,3-triarylpropenones, which could be further processed into various derivatives like thieno[2,3-b]pyridines (Paniagua et al., 2010).
Development of Novel Pyrido-Thieno-Pyrimidines : Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, highlighting the versatility of thieno[2,3-b]pyridine derivatives in creating complex fused systems (Bakhite et al., 2005).
Pharmacological and Biological Applications
Antimicrobial Activity : Some derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial activities. For instance, Bakhite et al. (2004) synthesized tetrahydropyridothienopyrimidinone derivatives with significant in vitro antimicrobial properties (Bakhite et al., 2004).
Potential Anti-inflammatory Agents : Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, as part of research into potential anti-inflammatory agents (Moloney, 2001).
Other Applications
Green Chemistry Synthesis : Gilbile et al. (2017) focused on the green metric evaluation in the synthesis of related compounds, emphasizing environmental-friendly practices in chemical synthesis (Gilbile et al., 2017).
Development of Antipsychotic Agents : Norman et al. (1996) explored the synthesis and evaluation of heterocyclic carboxamides, including thieno[3,2-c]pyridine derivatives, as potential antipsychotic agents (Norman et al., 1996).
Anticonvulsant Activities : Ohkubo et al. (1996) studied novel tetrahydrothieno[3,2-c]pyridines for their anticonvulsant activities, demonstrating the compound's potential in neurological applications (Ohkubo et al., 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2.ClH/c1-3-27(24,25)12-6-4-5-11(9-12)17(23)20-18-15(16(19)22)13-7-8-21(2)10-14(13)26-18;/h4-6,9H,3,7-8,10H2,1-2H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLVRDYZNMVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)
